molecular formula C8H9NO3 B3142002 Methyl 6-methylnicotinate 1-oxide CAS No. 49668-89-5

Methyl 6-methylnicotinate 1-oxide

Cat. No. B3142002
M. Wt: 167.16 g/mol
InChI Key: SYCFWXZXGFFKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08012972B2

Procedure details

30% Hydrogen peroxide in water (5.7 mL, 50 mmol) and sodium tungstate dihydrate (270 mg, 0.80 mmol) were added to 6-methylpyridine-3-carboxylic acid methyl ester (3.0 g, 20 mmol). The reaction mixture was stirred at 60° C. for 70 minutes and at 80° C. for 4.5 hours. Under ice cooling, methanol (10 mL) and manganese oxide (0.51 g, 6.0 mmol) were added thereto, and then the reaction mixture was stirred at room temperature for 16 hours. After the insoluble was filtered off with celite, the filtrate was concentrated to give 3.2 g of the title reference compound as a pale brown solid. (Yield 98%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
270 mg
Type
catalyst
Reaction Step One
Quantity
0.51 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.O.[CH3:4][O:5][C:6]([C:8]1[CH:9]=[N:10][C:11]([CH3:14])=[CH:12][CH:13]=1)=[O:7]>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].[O-2].[Mn+2].CO>[CH3:4][O:5][C:6]([C:8]1[CH:9]=[N+:10]([O-:1])[C:11]([CH3:14])=[CH:12][CH:13]=1)=[O:7] |f:3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
5.7 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=CC1)C
Name
Quantity
270 mg
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
0.51 g
Type
catalyst
Smiles
[O-2].[Mn+2]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 70 minutes and at 80° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
After the insoluble was filtered off with celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give 3.2 g of the title reference compound as a pale brown solid

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
COC(=O)C=1C=[N+](C(=CC1)C)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.